2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the hydrazide and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for diverse applications and potential therapeutic uses that are not observed with other similar compounds.
Properties
Molecular Formula |
C18H20N6O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H20N6O4/c1-4-28-13-8-6-5-7-12(13)9-20-21-14(25)10-24-11-19-16-15(24)17(26)23(3)18(27)22(16)2/h5-9,11H,4,10H2,1-3H3,(H,21,25)/b20-9+ |
InChI Key |
ZODSNABOKRMNRQ-AWQFTUOYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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